![molecular formula C9H4BrClO2S B13656467 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the aryne reaction with alkynyl sulfides. This one-step intermolecular reaction allows for the formation of multisubstituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides . The reaction typically requires the presence of a nucleophilic attack by sulfur or carbon on electrophilic aryne intermediates, followed by ring closure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions can modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Halogenating Agents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized thiophene compounds .
Aplicaciones Científicas De Investigación
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic properties.
Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules.
Mecanismo De Acción
The mechanism of action of 4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to diverse biological effects, such as anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H4BrClO2S |
|---|---|
Peso molecular |
291.55 g/mol |
Nombre IUPAC |
4-bromo-7-chloro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-5-1-2-6(11)8-7(5)4(3-14-8)9(12)13/h1-3H,(H,12,13) |
Clave InChI |
MFSIVMFDBILUPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CSC2=C1Cl)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




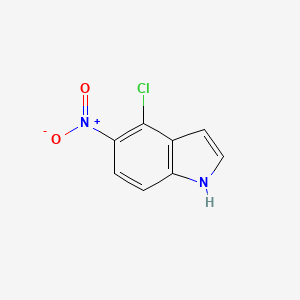
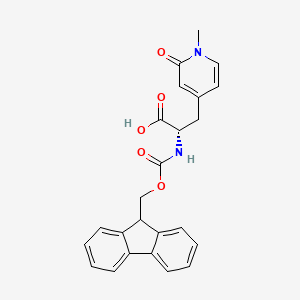


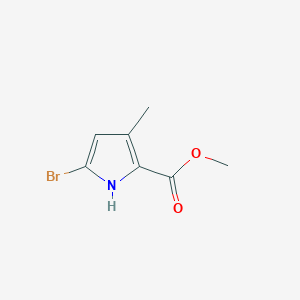


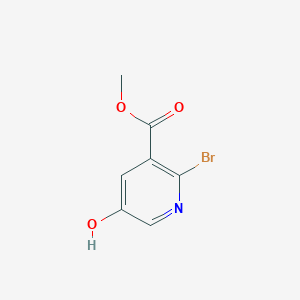


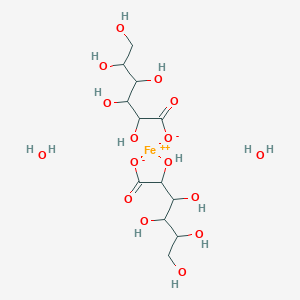
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)
